![molecular formula C18H20ClN3O2 B5755577 1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, commonly known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in scientific research. TAK-659 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
作用机制
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, TAK-659 can disrupt the survival and proliferation of B-cells, leading to the suppression of cancer cell growth and autoimmune responses. TAK-659 has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and T-cell-expressed protein tyrosine kinase (TXK), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines in autoimmune diseases. It can also suppress the activation and differentiation of B-cells and T-cells, leading to the reduction of immune responses. TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity, which allow for precise targeting of BTK and other kinases. It also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, TAK-659 has some limitations, such as its potential off-target effects on other kinases and the need for further optimization of its dosing and administration.
未来方向
There are several future directions for the research and development of TAK-659. One direction is to investigate its potential use in combination with other drugs, such as chemotherapy or immunotherapy, for the treatment of cancer and autoimmune diseases. Another direction is to optimize its pharmacokinetics and dosing to achieve maximum efficacy and minimize side effects. Further studies are also needed to understand its mechanism of action and potential off-target effects. Overall, TAK-659 shows great promise as a novel therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.
合成方法
The synthesis of TAK-659 involves a series of chemical reactions, including the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 1-(4-chloro-3-methylphenoxy)acetate. This intermediate is then reacted with 2-pyridinecarboxaldehyde and piperazine to yield TAK-659. The synthesis of TAK-659 has been optimized to achieve high yield and purity.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been investigated for its potential use in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-14-12-15(5-6-16(14)19)24-13-18(23)22-10-8-21(9-11-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHOYKWCRXKTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

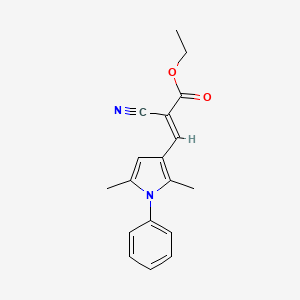
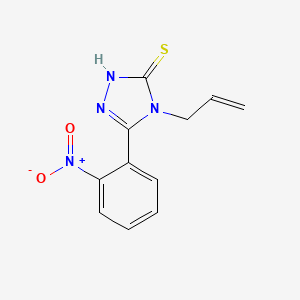
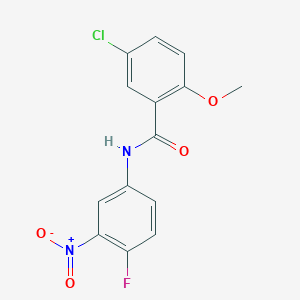
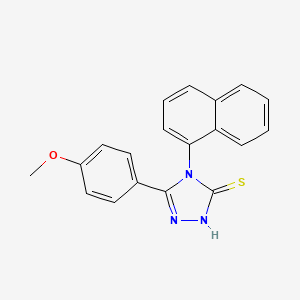
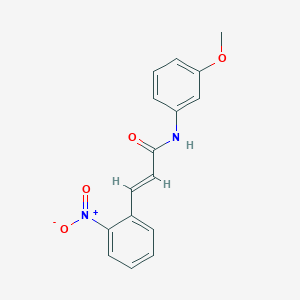
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)
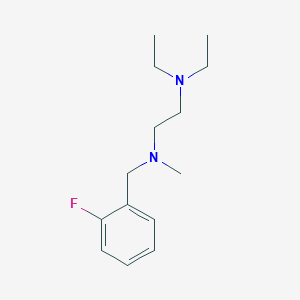
![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)


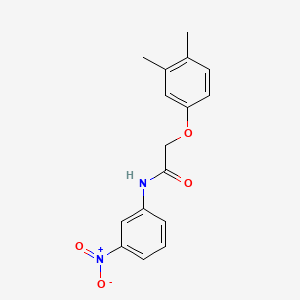
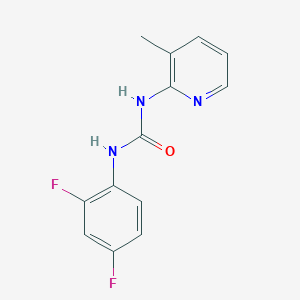
![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)